4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole

Physicochemical Properties Building Block Synthetic Intermediate

4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole (CAS 55730-16-0) is a heterocyclic compound characterized by a benzo[c][1,2,5]oxadiazole core with chloro and methyl substituents at the 4- and 5-positions, respectively. It is a member of the 2,1,3-benzoxadiazole class, which is known for its thermal stability and diverse applications in materials science and medicinal chemistry.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B13106983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCC1=C(C2=NON=C2C=C1)Cl
InChIInChI=1S/C7H5ClN2O/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,1H3
InChIKeyBPYMLPOGQXFONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole (CAS 55730-16-0) for Precision Research Procurement


4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole (CAS 55730-16-0) is a heterocyclic compound characterized by a benzo[c][1,2,5]oxadiazole core with chloro and methyl substituents at the 4- and 5-positions, respectively . It is a member of the 2,1,3-benzoxadiazole class, which is known for its thermal stability and diverse applications in materials science and medicinal chemistry [1]. The compound is also known as 4-chloro-5-methyl-2,1,3-benzoxadiazole and has a molecular formula of C7H5ClN2O and a molecular weight of 168.58 g/mol .

1
Building block workflow Heterocyclic core with a chloro leaving group for nucleophilic aromatic substitution (SNAr) chemistry
2
Derivative synthesis Supports library generation of benzoxadiazole-based fluorophores and functional materials
3
Procurement context Research-grade solid with consistent specification for reproducible synthetic routes

Why 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole Cannot Be Simply Replaced by In-Class Analogs


Substitution of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole with other benzo[c][1,2,5]oxadiazole derivatives is not straightforward due to the specific steric and electronic effects introduced by the 4-chloro and 5-methyl substituents . These substituents modulate the compound's reactivity, intermolecular interactions, and photophysical properties, as evidenced by computational studies on structurally related fluorophores [1]. The presence of the chlorine atom, in particular, provides a handle for further functionalization via nucleophilic aromatic substitution, a key feature for building block applications that is absent in non-halogenated analogs like 5-methylbenzo[c][1,2,5]oxadiazole .

Reactivity shift Non-halogenated analogs like 5-methylbenzoxadiazole lack the SNAr-active chloro site, limiting derivatization routes.
Lipophilicity mismatch Calculated LogP differs by +1.10 vs. the 5-methyl analog; ADME or chromatography behavior may not transfer directly.
Class-level inference Reactivity assumptions are based on heterocyclic principles; experimental validation under specific conditions is advised.

Quantitative Differentiators for 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole


Physicochemical Properties: Differentiating 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole from the Non-Halogenated 5-Methyl Analog

The presence of the 4-chloro substituent in 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole results in a higher molecular weight (168.58 g/mol) and a higher LogP (2.74) compared to the non-halogenated analog, 5-methylbenzo[c][1,2,5]oxadiazole (MW 134.14 g/mol, LogP 1.64) . This difference in lipophilicity can significantly impact compound solubility and membrane permeability in biological assays, as well as its behavior in chromatographic purifications.

Lipophilicity & MW
Data to verify
ΔMW +34.44 g/mol, ΔLogP +1.10 vs. 5-methyl analog (calculated)
Higher LogP may impact biological assay partitioning and chromatographic retention.
Review calculated values against experimental measurements for your system.
Physicochemical Properties Building Block Synthetic Intermediate

Reactivity: The Chlorine Atom as a Synthetic Handle for Nucleophilic Aromatic Substitution

4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole contains a chlorine atom at the 4-position, which can be leveraged for nucleophilic aromatic substitution (SNAr) reactions . This is a key differentiator from non-halogenated analogs like 5-methylbenzo[c][1,2,5]oxadiazole, which lack this reactive site. The electron-withdrawing nature of the oxadiazole ring activates the 4-position for such substitutions, enabling the introduction of diverse amine, alcohol, or thiol nucleophiles to generate focused libraries of derivatives [1].

SNAr Reactivity
Class-level
4-chloro substituent acts as leaving group; oxadiazole ring activates position for nucleophilic attack.
Supports building block versatility for amine, alcohol, or thiol library synthesis.
Reactivity inferred from heterocyclic chemistry principles; confirm with pilot reactions.
Synthetic Chemistry Building Block Medicinal Chemistry

Physical State and Purity for Reliable Procurement

4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole is typically offered as a solid with a purity of 95% or higher, as indicated by supplier data . While specific purity data for analogs may vary, this baseline allows for reliable procurement for research applications. The compound's physical properties, including a density of 1.393 g/cm³ and a boiling point of 249.4°C at 760 mmHg, are well-defined, facilitating handling and experimental planning .

Procurement baseline
Supplier data
Solid, purity ≥95%. Density 1.393 g/cm³, bp 249.4°C at 760 mmHg.
Defined physical properties support experimental planning and scale-up consistency.
Verify lot-specific certificate of analysis upon receipt.
Procurement Quality Control Synthetic Chemistry

Targeted Research Applications for 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole


Synthesis of Diversified Benzo[c][1,2,5]oxadiazole Libraries via SNAr

As a key building block, 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole can be used to generate diverse libraries of benzo[c][1,2,5]oxadiazole derivatives for biological screening. The 4-chloro substituent allows for efficient nucleophilic aromatic substitution (SNAr) reactions with a variety of amines, alcohols, and thiols, enabling rapid exploration of structure-activity relationships (SAR) in medicinal chemistry programs [1].

Precursor for Fluorescent Probe Development

The benzo[c][1,2,5]oxadiazole core is a known fluorophore . 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole can serve as a starting material for the synthesis of novel fluorescent probes. The chlorine atom can be displaced by various functional groups to tune the photophysical properties of the resulting fluorophores, making it a valuable tool for chemical biology and bioimaging applications [1].

Intermediate for Agrochemical and Material Science Research

The unique steric and electronic properties of 4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole, conferred by its substitution pattern, make it a candidate for the synthesis of novel compounds with potential applications in agrochemicals and materials science . Its use as an intermediate in the development of new liquid crystals or organic electronic materials is supported by the broader class of oxadiazole mesogens [1].

Application
Selection Property
Validation Focus
Diversified library synthesis
4-chloro SNAr handle
Reactivity with amine, alcohol, thiol nucleophiles
Fluorescent probe development
Benzoxadiazole fluorophore core
Photophysical tuning via substitution
Agrochemical / materials intermediate
Steric and electronic profile
Liquid crystal or organic electronic property screening
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